Benzyl bis(2-bromoethyl)carbamate

描述

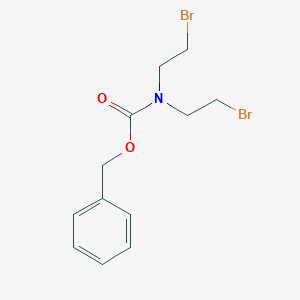

Benzyl bis(2-bromoethyl)carbamate is a useful research compound. Its molecular formula is C12H15Br2NO2 and its molecular weight is 365.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Benzyl bis(2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . The primary targets of this compound are the enzymes involved in the synthesis of these compounds.

Mode of Action

The compound interacts with its targets by acting as a linker in the synthesis of alkylated azetidines and aziridines . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride . The skeleton of benzyl (2-bromoethyl)carbamate is created by substitution of a hydrogen atom on the nitrogen atom in the amide bond with a bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of alkylated azetidines and aziridines . These compounds have various applications, including in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action would be the successful synthesis of the desired alkylated azetidines and aziridines . These compounds could then exert their own effects, depending on their specific structures and targets.

生物活性

Benzyl bis(2-bromoethyl)carbamate is a synthetic compound primarily recognized for its role as a linker in organic synthesis, particularly in the formation of alkylated azetidines and aziridines. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by its structural formula, which includes two bromoethyl groups attached to a benzyl carbamate moiety. The synthesis typically involves the reaction of benzyl carbamate with 2-bromoethyl bromide in the presence of a base such as triethylamine, often conducted in solvents like N,N-dimethylformamide (DMF) at elevated temperatures .

Target of Action : The compound acts primarily as a synthetic linker in organic chemistry, facilitating the formation of more complex molecules such as alkylated azetidines and aziridines. These products have potential applications in medicinal chemistry due to their biological activity.

Mode of Action : The mechanism involves nucleophilic substitution where the bromoethyl groups react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. This process is crucial in constructing various nitrogen-containing heterocycles that exhibit biological properties .

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Synthesis of Alkylated Azetidines and Aziridines : These compounds can interact with biological targets, potentially influencing cellular processes.

- Inhibition of Cytochrome P450 Enzymes : Preliminary data suggest that this compound may inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are involved in drug metabolism .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study focused on its derivatives showed significant activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicated that certain concentrations led to reduced cell viability, highlighting its potential as an anticancer agent. Specific IC50 values were recorded for different cell lines, demonstrating dose-dependent effects .

Plant Growth Stimulation

Another interesting application noted was the compound's effect on plant growth. Studies showed that it stimulated seed germination and early growth in cotton plants, indicating potential use in agricultural applications .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H14Br2N2O2 |

| Molecular Weight | 343.15 g/mol |

| Log P (Octanol-Water Partition Coefficient) | 2.31 |

| CYP Inhibition | CYP1A2 (Yes), CYP2C19 (Yes), CYP3A4 (No) |

| Biological Activity | Antimicrobial, Cytotoxicity |

| Plant Growth Activity | Stimulates germination and growth |

科学研究应用

Scientific Research Applications

Benzyl bis(2-bromoethyl)carbamate has been explored for various applications:

Organic Synthesis

- Building Block : It serves as a building block in the synthesis of complex organic molecules. Its reactivity allows chemists to create diverse derivatives through substitution reactions .

- Synthesis of Azetidines and Aziridines : The compound is utilized as a synthetic linker for producing alkylated azetidines and aziridines, which are important structures in medicinal chemistry.

Medicinal Chemistry

- Therapeutic Agents : this compound has been used in synthesizing potential therapeutic agents targeting various biological pathways. For instance, it has been involved in the development of compounds aimed at modulating central nervous system activity .

- Anticancer Research : It has applications in anticancer drug development, particularly in creating prodrugs that can be activated by specific enzymes like DT-diaphorase, enhancing their cytotoxicity against cancer cells .

Material Science

- Polymer Chemistry : The compound can be employed in polymer synthesis, where it acts as a cross-linking agent or modifier to enhance the properties of polymers used in various applications .

Case Studies and Research Findings

Several studies have documented the utility of this compound:

- Study on Aza-Michael Reactions : Research demonstrated that this compound could effectively participate in aza-Michael reactions to form pyrrolidine derivatives, which are valuable intermediates in drug synthesis.

- Anticancer Applications : A study highlighted its role in synthesizing naphthoquinone derivatives that showed promising cytotoxic effects against human colon cancer cell lines. These compounds were designed to release alkylating agents upon enzymatic activation, showcasing the compound's potential in targeted cancer therapy .

属性

IUPAC Name |

benzyl N,N-bis(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXFVMMTKPFXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596590 | |

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189323-09-9 | |

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。